![molecular formula C10H12FNO2 B2546388 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine CAS No. 910400-40-7](/img/structure/B2546388.png)
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine
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Overview
Description
This compound belongs to the class of organic compounds known as benzo-1,3-dioxanes . These are heterocyclic compounds containing a benzene ring fused to a 1,3-dioxane ring .
Molecular Structure Analysis
The molecular weight of this compound is 197.21 . The IUPAC name is 2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethanamine . The InChI code is 1S/C10H12FNO2/c11-9-3-7(1-2-12)10-8(4-9)5-13-6-14-10/h3-4H,1-2,5-6,12H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 197.21 . It is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Radioligand Development for PET Imaging
- Application : Researchers have synthesized and evaluated radioligands based on this compound. Although the specific compound [18F]FIPM showed limited potential as a PET tracer for LRRK2 , it serves as a lead compound for developing new radiotracers with improved brain properties .
Anti-HIV-1 Activity
- Application : A series of novel indolyl and oxochromenyl xanthenone derivatives, including some based on our compound, were studied for their anti-HIV-1 potential. Molecular docking studies revealed promising interactions with viral proteins .
Imidazole-Containing Compounds for Therapeutic Use
- Application : Researchers have explored imidazole-containing compounds, including those derived from our compound, for their therapeutic potential. These compounds may have applications in various diseases, such as cancer, inflammation, and infections .
Chiral Synthesis and Stereoisomer Separation
- Application : Scientists have obtained both threo and erythro isomers of a related compound by opening epoxides. This work contributes to the field of chiral separation and synthesis .
Safety and Hazards
properties
IUPAC Name |
2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-7(1-2-12)10-8(4-9)5-13-6-14-10/h3-4H,1-2,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXOORGVJXTGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CCN)OCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine |
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